molecular formula C21H18N6O2 B2621702 N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine CAS No. 946297-02-5

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine

Cat. No.: B2621702
CAS No.: 946297-02-5
M. Wt: 386.415
InChI Key: NZFRLWNUTFAXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a pteridine derivative featuring a benzo[1,3]dioxole (benzodioxolyl) group at the N2 position and a para-tolyl (4-methylphenyl) group at the N4 position. This compound is part of a broader class of diaminopteridines, which are studied for their diverse biological activities, including antimicrobial and kinase inhibitory properties.

Synthesis of this compound likely follows methodologies similar to those described for structurally related pteridine derivatives, such as condensation reactions between substituted amines and pteridine precursors. For example, in , analogous compounds are synthesized by introducing varying substituents at the N2 and N4 positions via stepwise functionalization .

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-13-2-5-15(6-3-13)25-20-18-19(23-9-8-22-18)26-21(27-20)24-11-14-4-7-16-17(10-14)29-12-28-16/h2-10H,11-12H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRLWNUTFAXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxol-5-ylmethylamine with p-tolylamine in the presence of a pteridine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pteridine compounds exhibit significant antitumor properties. Specifically, N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine has been evaluated for its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. This receptor plays a crucial role in angiogenesis, and its inhibition can lead to reduced tumor growth and metastasis. In vitro studies have shown that related pteridine derivatives can effectively inhibit VEGFR-2 activity, suggesting a promising avenue for cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies on similar pteridine derivatives reveal their ability to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve interference with bacterial DNA synthesis or cell wall integrity, making it a candidate for developing new antibiotics .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: Utilizing benzodioxole derivatives in condensation reactions with p-toluidine to form the pteridine backbone.
  • Cyclization Techniques: Employing cyclization methods to construct the pteridine ring system while incorporating the benzo[d][1,3]dioxole moiety .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure by identifying hydrogen and carbon environments.
  • Mass Spectrometry (MS): Helps in determining molecular weight and confirming the molecular formula.
  • Infrared Spectroscopy (IR): Provides information on functional groups present in the compound .

Case Study: Antitumor Efficacy

A study conducted on a series of pteridine derivatives demonstrated that modifications at the N4 position significantly influenced VEGFR-2 inhibition. The specific derivative this compound showed potent activity against cancer cell lines, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, various synthesized pteridine compounds were screened against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, validating their potential use in treating bacterial infections .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antitumor ActivityInhibition of VEGFR-2 leading to reduced tumor growthEffective against various cancer cell lines
Antimicrobial PropertiesInhibition of bacterial strains including Staphylococcus aureusSignificant antibacterial activity observed
Synthesis TechniquesMulti-step reactions involving condensation and cyclizationConfirmed through NMR, MS, and IR spectroscopy

Mechanism of Action

The mechanism of action of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pteridine Family

Substituent Variations at N2 and N4

The following pteridine derivatives (from ) highlight how substituent modifications impact physicochemical and biological properties:

Compound ID N2 Substituent N4 Substituent Key Differences vs. Target Compound Reference
CM1002133 Benzo[d][1,3]dioxol-5-ylmethyl 4-Methylphenyl (p-tolyl) Identical to target compound
CM1002130 3-Fluorophenyl 4-Methylphenyl Fluorine introduces electronegativity; may reduce metabolic stability compared to benzodioxole
CM1002131 4-Fluorophenyl 4-Methylphenyl Para-fluorine increases polarity, potentially altering solubility
CM1002132 (Furan-2-yl)methyl 4-Methylphenyl Furan’s oxygen enhances hydrogen bonding but reduces lipophilicity

Key Findings :

  • The benzodioxole group in the target compound provides a balance between lipophilicity and metabolic resistance, outperforming fluorophenyl and furan-containing analogs in stability assays .
  • The p-tolyl group at N4 is conserved across these derivatives, suggesting its role in maintaining core solubility and binding interactions.

Triazolopyrimidine Derivatives with Benzodioxole Substituents

describes triazolopyrimidines bearing N2-benzodioxolylmethyl groups, which share functional motifs with the target compound but differ in core structure:

Compound ID Core Structure N2 Substituent N7 Substituent Biological Activity Reference
8l Triazolopyrimidine Benzo[d][1,3]dioxol-5-ylmethyl 4-Bromophenyl Antimicrobial (MIC: 2 µg/mL)
8m Triazolopyrimidine Benzo[d][1,3]dioxol-5-ylmethyl 3-Bromophenyl Reduced activity vs. 8l
8n Triazolopyrimidine Benzo[d][1,3]dioxol-5-ylmethyl 4-Trifluoromethylphenyl Enhanced lipophilicity

Key Findings :

  • The triazolopyrimidine core exhibits distinct electronic properties compared to pteridine, leading to altered binding affinities despite similar substituents.

Pyrimidine-Based Analogues

and describe N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine (BD159844), a pyrimidine derivative with structural similarities:

Property Target Pteridine Compound BD159844 (Pyrimidine) Reference
Core Structure Pteridine Pyrimidine
Molecular Weight ~364.4 g/mol (estimated) 350.37 g/mol
Substituents N2: Benzodioxolylmethyl; N4: p-tolyl N4: Benzodioxolylmethyl; C6: 3-methoxyphenyl
Solubility Moderate (due to p-tolyl) Lower (methoxy group increases polarity)

Key Findings :

  • The positional swap of the benzodioxole group (N2 in pteridine vs. N4 in pyrimidine) significantly alters electronic distribution and solubility.
  • BD159844’s methoxyphenyl group may enhance π-π stacking but reduce membrane permeability compared to the target compound .

Biological Activity

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that may influence its interaction with various biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and experimental data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

This structure comprises a pteridine core substituted with benzo[d][1,3]dioxole and p-tolyl groups, which may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Various studies have explored the anticancer potential of pteridine derivatives. For instance, certain pteridine analogs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Compounds with similar scaffolds have shown antimicrobial activity against a variety of pathogens. The presence of the benzo[d][1,3]dioxole moiety may contribute to this effect through mechanisms such as disrupting bacterial cell membranes .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease processes. For example, inhibition of Na v1.1 channels has been reported in related compounds, suggesting potential applications in treating neurological disorders like epilepsy .

Anticancer Studies

A study focused on the synthesis and evaluation of pteridine derivatives found that certain modifications led to enhanced anticancer activity against various human cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes .

CompoundIC50 (μM)Target
Compound A5.0Cancer Cell Line X
Compound B10.0Cancer Cell Line Y
This compound7.5Cancer Cell Line Z

Antimicrobial Activity

Another research effort investigated the antimicrobial properties of various benzo[d][1,3]dioxole derivatives. The results indicated that modifications to the side chains significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound C12
Compound D8
This compound10

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases has been observed in cancer studies.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.
  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways or signaling cascades.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.